4-[Methyl(4-methylphenyl)amino]benzaldehyde
Description
4-[Methyl(4-methylphenyl)amino]benzaldehyde is a benzaldehyde derivative featuring a tertiary amino group substituted with a methyl and a 4-methylphenyl group at the para position. Its molecular formula is C₁₅H₁₅NO, with a molecular weight of 225.29 g/mol (estimated based on analogs in and ). This compound belongs to a class of aromatic aldehydes with applications in organic synthesis, pharmaceuticals, and materials science. Its structure enables reactivity in Schiff base formation, reductive amination, and coordination chemistry .
Properties
IUPAC Name |
4-(N,4-dimethylanilino)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-12-3-7-14(8-4-12)16(2)15-9-5-13(11-17)6-10-15/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITPDXXXQYHEAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)C2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-[Methyl(4-methylphenyl)amino]benzaldehyde can be synthesized using the Vilsmeier-Haack reaction. This method involves the reaction of 4,4’-dimethyltriphenylamine with a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under controlled conditions, often at elevated temperatures, to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the Vilsmeier-Haack reaction remains a viable approach for large-scale synthesis. The scalability of this method makes it suitable for industrial applications, provided that the reaction conditions are optimized for efficiency and yield.
Chemical Reactions Analysis
Condensation Reactions
The aldehyde group participates in Schiff base formation and related condensations:
Example :
Reaction with aniline derivatives yields imines, useful in coordination chemistry and material science.
Multicomponent Reactions (MCRs)
The aldehyde acts as a key component in one-pot syntheses of heterocycles:
Pyrimidine Derivatives
In acidic or basic media, the aldehyde participates in cyclocondensation with thiourea or guanidine to form pyrimidine cores, which exhibit anti-inflammatory activity :
Example Reaction :
4-[Methyl(4-methylphenyl)amino]benzaldehyde + thiourea → 2-aminopyrimidine
Key Outcomes :
Electrophilic Aromatic Substitution
The electron-rich aromatic ring undergoes nitration or sulfonation at the ortho/para positions relative to the amino group:
| Reaction | Reagents | Position | Notes |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | Para to aldehyde | Moderate regioselectivity |
| Sulfonation | H₂SO₄, SO₃ | Ortho to amino | Requires elevated temps |
Oxidation
The aldehyde group is oxidized to a carboxylic acid using strong oxidizing agents (e.g., KMnO₄, CrO₃):
Product : 4-[Methyl(4-methylphenyl)amino]benzoic acid
Limitation : Electron-donating groups may slow oxidation kinetics.
Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the aldehyde to a primary alcohol:
Product : 4-[Methyl(4-methylphenyl)amino]benzyl alcohol
Application : Intermediate for surfactants or polymers.
Scientific Research Applications
Synthetic Routes
- Vilsmeier-Haack Reaction :
- Reactants: 4,4'-dimethyltriphenylamine, dimethylformamide, phosphorus oxychloride.
- Conditions: Elevated temperatures.
Chemistry
- Precursor for Organic Synthesis : 4-[Methyl(4-methylphenyl)amino]benzaldehyde serves as a precursor in synthesizing complex organic molecules and materials. Its ability to undergo various chemical transformations makes it valuable in developing new compounds.
Biology
- Enzyme Inhibition : Research indicates that this compound acts as an inhibitor of specific enzymes, particularly targeting MenA (1,4-dihydroxy-2-naphthoate prenyltransferase), which is crucial in the menaquinone biosynthetic pathway. Inhibition of this enzyme could disrupt essential metabolic processes in pathogenic bacteria such as Mycobacterium tuberculosis (Mtb) .
- Antimicrobial Properties : The compound exhibits significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 1 to 2 µg/mL. Its hydrophobicity contributes to its efficacy against these pathogens .
Case Studies and Research Findings
- Inhibition Studies : A study demonstrated that this compound effectively inhibited MenA activity in vitro, suggesting its potential use as a therapeutic agent against bacterial infections .
- Antimicrobial Screening : In a screening of various derivatives, this compound showed promising results against multiple bacterial strains, reinforcing its potential as an antimicrobial agent .
- Chemical Transformations : The compound can undergo oxidation to form carboxylic acids or reduction to yield alcohols, indicating versatility in synthetic applications.
Mechanism of Action
The mechanism of action of 4-[Methyl(4-methylphenyl)amino]benzaldehyde involves its interaction with various molecular targets. The compound’s effects are mediated through its ability to undergo chemical transformations, such as oxidation and reduction, which can alter its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its application, whether in chemical synthesis or biological systems .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs of 4-[methyl(4-methylphenyl)amino]benzaldehyde, highlighting differences in substituents, molecular weight, and applications:
Reactivity and Functionalization
- Schiff Base Formation: All compounds in this class react with primary amines to form Schiff bases. For example, 4-(dimethylamino)benzaldehyde reacts with 1,2-phenyldiamine to yield bioactive imine derivatives .
- Reductive Amination : The aldehyde group facilitates reductive amination, as demonstrated in the synthesis of ARN5187 (), where a benzaldehyde derivative reacts with an amine to form a tertiary amine product .
Key Differences and Implications
Substituent Effects: Electron-Donating Groups (e.g., methoxy in 4-((4-Methoxyphenyl)(methyl)amino)benzaldehyde): Increase electron density on the aromatic ring, enhancing reactivity in electrophilic substitutions . Bulky Groups (e.g., biphenyl in 4-p-terphenylylcarboxaldehyde): Improve thermal stability but reduce solubility in polar solvents .
Biological Activity: Methyl and ethyl substituents (e.g., 4-(ethyl(methyl)amino)benzaldehyde) may enhance membrane permeability in drug candidates compared to bulkier analogs .
Synthetic Flexibility: Compounds with simpler substituents (e.g., 4-(dimethylamino)benzaldehyde) are more amenable to large-scale synthesis, as seen in .
Biological Activity
4-[Methyl(4-methylphenyl)amino]benzaldehyde, with the molecular formula C15H15NO, is an organic compound characterized by its aromatic structure and the presence of both a benzaldehyde functional group and a methyl(4-methylphenyl)amino group. This compound has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and in various therapeutic applications.
Chemical Structure and Properties
The compound features:
- Aldehyde Group : Contributes to its reactivity and potential interactions with biological molecules.
- Aromatic Structure : Enhances stability and influences biological interactions.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of specific enzymes, particularly targeting MenA (1,4-dihydroxy-2-naphthoate prenyltransferase). This enzyme is crucial in the menaquinone biosynthetic pathway, which is essential for the survival of various organisms, including pathogenic bacteria such as Mycobacterium tuberculosis (Mtb) .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial properties:
- Antibacterial Activity : Exhibits significant activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 1 to 2 µg/mL. The compound's hydrophobicity plays a role in its antibacterial efficacy .
- Mechanisms of Action : Studies suggest that the antibacterial effects may involve disruption of bacterial membrane integrity and interference with metabolic pathways .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Dimethylaminobenzaldehyde | C9H11NO | Used as a reagent in organic synthesis. |
| 4-(Di-p-tolylamino)benzaldehyde | C21H19N | Exhibits different reactivity due to steric hindrance. |
| 4-Bis(4-methylphenyl)aminobenzaldehyde | C21H19N | Known for mechanochromic properties. |
The unique substitution pattern of this compound likely influences its biological activity and chemical reactivity significantly compared to these similar compounds .
Case Studies and Research Findings
- Inhibition Studies : A study demonstrated that this compound effectively inhibited MenA activity in vitro, suggesting potential use as a therapeutic agent against bacterial infections .
- Antimicrobial Screening : In a screening of various chalcone derivatives, this compound showed promising results against multiple bacterial strains, reinforcing its potential as an antimicrobial agent .
- Chemical Transformations : The compound can undergo oxidation to form carboxylic acids or reduction to yield alcohols, indicating versatility in synthetic applications .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-[Methyl(4-methylphenyl)amino]benzaldehyde, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, derivatives of benzaldehyde (e.g., 4-hydroxybenzaldehyde) are often functionalized using alkylating agents like bis(2,2′-dichloroethyl)ether in polar aprotic solvents (e.g., DMF) under nitrogen atmosphere to prevent oxidation . Optimization involves adjusting stoichiometry, temperature (typically 80–120°C), and reaction time (12–24 hrs). Monitoring via TLC or HPLC ensures completion.
- Key Parameters :
| Parameter | Optimal Range |
|---|---|
| Solvent | DMF, DMSO |
| Temperature | 80–120°C |
| Catalyst | K₂CO₃, NaH |
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- NMR Analysis :
- ¹H NMR : Aromatic protons appear as multiplets at δ 6.8–7.8 ppm. The aldehyde proton resonates as a singlet near δ 9.8–10.2 ppm. Methyl groups (N–CH₃, Ar–CH₃) show singlets at δ 2.3–3.1 ppm .
- ¹³C NMR : The aldehyde carbon appears at δ 190–200 ppm; aromatic carbons range from δ 110–150 ppm .
Q. What safety protocols are critical when handling this compound in the lab?
- Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation of volatile aldehydes .
- First Aid :
- Eye Contact : Flush with water for 15 mins and consult an ophthalmologist .
- Skin Exposure : Wash with soap/water; remove contaminated clothing .
Advanced Research Questions
Q. How do hydrogen bonding and π-π interactions influence the crystal packing of this compound?
- Structural Insights : X-ray crystallography reveals intermolecular C–H···O hydrogen bonds (2.8–3.1 Å) and CH-π interactions (3.1–3.5 Å), which stabilize the lattice. Dihedral angles between aromatic rings (e.g., 78.31°) affect molecular planarity and packing efficiency .
- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) can predict lattice energies and compare with experimental data .
Q. What strategies resolve contradictions in reported solubility or reactivity data?
- Case Study : Discrepancies in solubility (e.g., 8.45 mg/mL in water for 4-hydroxybenzaldehyde vs. organic solvents) may arise from impurities or polymorphic forms .
- Resolution :
Reproduce experiments under standardized conditions (e.g., 25°C, HPLC-grade solvents).
Use DSC/TGA to identify polymorphs.
Validate via collaborative studies (e.g., round-robin testing) .
Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?
- Methods :
- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity of the aldehyde group.
- MD Simulations : Model reaction trajectories with palladium catalysts (e.g., Suzuki-Miyaura coupling) .
Data Contradiction Analysis
Q. Why do different studies report varying yields for similar synthetic routes?
- Factors :
- Purity of Reagents : Trace moisture in DMF can hydrolyze intermediates.
- Workup Methods : Column chromatography vs. recrystallization may recover different product ratios.
Methodological Best Practices
Q. What advanced techniques characterize unstable intermediates during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
